trans-2-Hexenyl propionate

Overview

Description

Mechanism of Action

Target of Action

Trans-2-Hexenyl propionate is primarily used as a flavor and fragrance agent . It imparts a green type odor and flavor , making it a valuable component in the creation of various food and cosmetic products .

Mode of Action

The compound interacts with olfactory receptors in the nose, triggering a signal transduction pathway that results in the perception of a green, fruity smell . This interaction is facilitated by the compound’s molecular structure, which allows it to bind to specific receptors and initiate a sensory response.

Pharmacokinetics

Given its use in food and cosmetic products, it can be inferred that the compound is generally recognized as safe (gras) and has good bioavailability .

Result of Action

The primary result of the action of this compound is the perception of a green, fruity smell . This makes it a valuable ingredient in the formulation of flavors and fragrances in various consumer products .

Biochemical Analysis

Biochemical Properties

trans-2-Hexenyl propionate plays a role in biochemical reactions primarily as a substrate for esterases, enzymes that hydrolyze ester bonds . These enzymes catalyze the conversion of this compound into trans-2-Hexen-1-ol and propionic acid. The interaction with esterases is crucial for the compound’s metabolism and subsequent biological effects. Additionally, this compound may interact with other biomolecules, such as transport proteins, which facilitate its distribution within cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. In plant cells, it has been observed to influence defense mechanisms by inducing the expression of genes involved in stress responses . This compound can modulate cell signaling pathways, particularly those related to oxidative stress and immune responses. In animal cells, this compound may affect cellular metabolism by altering the activity of enzymes involved in lipid metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For instance, its interaction with esterases leads to the hydrolysis of the ester bond, resulting in the release of trans-2-Hexen-1-ol and propionic acid . These products can further participate in metabolic pathways, influencing gene expression and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but may degrade when exposed to light or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models where it modulates gene expression and enzyme activity over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may enhance certain metabolic processes without causing adverse effects. At high doses, this compound can exhibit toxic effects, including oxidative stress and disruption of cellular homeostasis . Threshold effects have been observed, where a specific concentration is required to elicit a measurable biological response .

Metabolic Pathways

This compound is involved in metabolic pathways that include its hydrolysis by esterases to produce trans-2-Hexen-1-ol and propionic acid . These metabolites can enter various metabolic pathways, such as the citric acid cycle and fatty acid metabolism. The interaction with cofactors, such as coenzyme A, is essential for the proper functioning of these pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by specific transport proteins and binding proteins . These proteins facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. The distribution of this compound can influence its biological activity and effectiveness in different tissues .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes. The localization of this compound can affect its activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: In this process, hexenol reacts with propionic acid in the presence of a catalyst, typically an acid, to form the ester compound . The reaction conditions generally include:

Reactants: Hexenol and propionic acid

Catalyst: Acid (commonly sulfuric acid)

Temperature: Moderate temperatures to facilitate the reaction

Reaction Time: Several hours to ensure complete esterification

Industrial Production Methods: In an industrial setting, the esterification process is scaled up using large reactors. The reactants are mixed in precise proportions, and the reaction is carried out under controlled conditions to maximize yield and purity. The resulting ester is then purified through distillation or other separation techniques to obtain trans-2-Hexenyl propionate with high purity .

Chemical Reactions Analysis

Types of Reactions: Trans-2-Hexenyl propionate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic reagents like Grignard reagents (RMgX) can be employed for substitution reactions.

Major Products Formed:

Oxidation: Aldehydes or carboxylic acids

Reduction: Alcohols

Substitution: Various substituted esters or alcohols

Scientific Research Applications

Trans-2-Hexenyl propionate has several scientific research applications, including:

Chemistry: Used as a model compound in studies of esterification and other organic reactions.

Biology: Investigated for its potential effects on biological systems, including its role as a pheromone or signaling molecule.

Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anti-inflammatory effects.

Industry: Widely used in the fragrance and flavor industry for its pleasant aroma, contributing to the sensory experience of various products

Comparison with Similar Compounds

Trans-2-Hexenyl propionate can be compared with other similar compounds, such as:

- Trans-2-Hexenyl acetate

- Cis-3-Hexenyl butyrate

- Isoamyl propionate

- Ethyl 3-(furan-2-yl)propionate

Uniqueness:

- Aroma Profile: this compound has a unique scent profile that is fresh, green, and slightly fruity, distinguishing it from other esters with different aromatic characteristics .

- Geometric Configuration: The “trans” or “(E)” configuration of the molecule affects its interaction with olfactory receptors, contributing to its distinct aroma .

By understanding the properties and applications of this compound, researchers and industry professionals can leverage its unique characteristics for various scientific and commercial purposes.

Biological Activity

Trans-2-hexenyl propionate (CAS No. 53398-80-4) is an ester compound that has garnered attention for its biological activities, particularly in the fields of flavoring, pest control, and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is primarily used as a flavor and fragrance agent due to its pleasant green and fruity aroma. It is recognized as generally safe for consumption in food products, which is supported by its classification as Generally Recognized As Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) .

Biochemical Role:

this compound acts as a substrate for esterases, enzymes that hydrolyze ester bonds. This hydrolysis results in the formation of trans-2-hexen-1-ol and propionic acid, which can influence various biological processes .

Cellular Effects:

Research indicates that this compound can modulate stress responses in plant cells by inducing gene expression related to defense mechanisms . In animal models, it has been shown to exhibit dose-dependent effects, enhancing metabolic processes at low doses while potentially causing oxidative stress at higher concentrations .

Insecticidal Properties

This compound has demonstrated significant insecticidal activity against various pests. A study showed that it effectively repels Tribolium castaneum (red flour beetle) and causes high mortality rates in different developmental stages. Specifically, concentrations as low as 0.8 µl/ml resulted in an efficacy of 81.3%, with complete inhibition of offspring at higher concentrations .

| Concentration (µl/ml) | Efficacy (%) | Effect on Offspring |

|---|---|---|

| 0.1 | 0 | Complete inhibition |

| 0.8 | 81.3 | Significant mortality |

Antifungal Activity

This compound also exhibits antifungal properties against common storage fungi such as Aspergillus flavus, Fusarium graminearum, and Aspergillus niger. It completely inhibited fungal growth at concentrations of 5 to 10 µl/l .

Pharmacokinetics and Safety

The pharmacokinetic profile of this compound suggests good bioavailability when ingested, with rapid absorption and metabolism through established biochemical pathways. Its safety profile is reinforced by studies indicating low toxicity levels even at elevated exposure .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Insecticidal Efficacy : Research indicated that fumigation with this compound led to high malformation rates in T. castaneum, highlighting its potential as a dual-purpose agent for pest and pathogen control .

- Flavoring Agent Safety : The FEMA GRAS assessment confirmed the low risk associated with dietary intake of this compound, emphasizing its natural occurrence in traditional foods and the safety margins established through toxicological studies .

- Biochemical Interactions : Studies have shown that this compound interacts with specific biomolecules, influencing enzyme activity based on concentration and context .

Properties

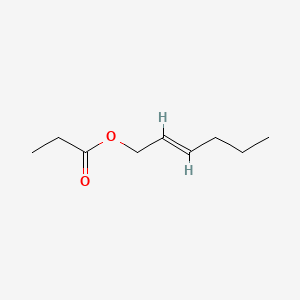

IUPAC Name |

[(E)-hex-2-enyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-3-5-6-7-8-11-9(10)4-2/h6-7H,3-5,8H2,1-2H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPWKTEHEFDVAQS-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CCOC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/COC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30886051 | |

| Record name | (E)-2-Hexenyl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30886051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Fruity, ripe apple-pear aroma | |

| Record name | trans-2-Hexenyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1377/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

91.00 °C. @ 20.00 mm Hg | |

| Record name | trans-2-Hexenyl propanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038272 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in fats; Insoluble in water, Soluble (in ethanol) | |

| Record name | trans-2-Hexenyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1377/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.885-0.895 | |

| Record name | trans-2-Hexenyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1377/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

53398-80-4 | |

| Record name | trans-2-Hexenyl propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53398-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexenyl propionate, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053398804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexen-1-ol, 1-propanoate, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-2-Hexenyl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30886051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-hex-2-enyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.177 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEXENYL PROPIONATE, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3851R4663 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | trans-2-Hexenyl propanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038272 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-Hexenyl propanoate in Jasminum malabaricum?

A1: The research paper identifies 2-Hexenyl propanoate as one of the major esters contributing to the volatile profile of Jasminum malabaricum flowers. [] Esters, along with terpenoids, are important components of floral scents and play a crucial role in attracting pollinators. While the specific role of 2-Hexenyl propanoate in Jasminum malabaricum wasn't investigated in this study, its presence contributes to the overall aroma profile of the flower.

Q2: How was 2-Hexenyl propanoate identified in Jasminum malabaricum?

A2: The researchers used a combination of Solid Phase Microextraction (SPME) and Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the volatile compounds present in the flower. [] This technique allows for the separation and identification of individual volatile compounds based on their mass-to-charge ratios and retention times.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.